2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(5-chloropyridin-2-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIFPOCHWXZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209527-00-4 | |
| Record name | 2-amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ammonia and a suitable reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloropyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride serves as a crucial building block for synthesizing pharmaceutical compounds. It has shown potential in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Research
The compound is employed in studies focused on neurotransmitter receptors and ion channels. It is utilized to investigate enzyme-substrate interactions and protein-ligand binding, facilitating the understanding of various physiological processes.
Organic Synthesis
In organic chemistry, this compound acts as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, leading to derivatives with diverse biological properties.
Industrial Applications
The compound is also used in developing agrochemicals and other specialty chemicals, highlighting its versatility beyond academic research.
Data Tables
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Drug development for neurological disorders | Potential therapeutic effects observed in studies |
| Biological Research | Studies on enzyme interactions | Significant modulation of receptor activity |
| Organic Synthesis | Building block for complex molecules | Successful synthesis of various derivatives |
| Industrial Applications | Production of agrochemicals | Utilized in specialty chemical formulations |
Case Studies
-
Neurotransmitter Interaction Study :
- Researchers investigated how this compound interacts with glutamate receptors. Results indicated significant modulation of receptor activity, suggesting potential therapeutic applications in treating neurological disorders .
- Antimicrobial Activity Assessment :
- Synthesis of Novel Derivatives :
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloropyridinyl groups play a crucial role in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 209527-00-4 | C₈H₁₁Cl₃N₂O₂ | 273.5 | 5-chloro-substituted pyridin-2-yl |
| (S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride | 2703746-01-2 | C₈H₁₁Cl₃N₂O₂ | 273.54 | Stereospecific (S)-enantiomer |
| 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride | 1270311-56-2 | C₈H₉ClN₂O₂ | 200.62 | Chlorine at pyridin-3-yl position |
| (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | - | C₈H₁₁Cl₂N₂O₂ (estimated) | ~250 (estimated) | Pyridin-4-yl substituent; no chlorine |
Key Observations :
- Positional Isomerism : The 3-chloro-pyridinyl variant (CAS: 1270311-56-2) exhibits reduced molecular weight due to fewer chlorine atoms, altering solubility and reactivity .
- Stereochemistry : The (S)-enantiomer (CAS: 2703746-01-2) shares the same molecular formula as the target compound but may display divergent biological activity due to chiral specificity .
- Pyridine Substitution : The pyridin-4-yl derivative lacks chlorine but retains applications in drug development, emphasizing the role of substituent position in modulating bioactivity .
Functional and Application-Based Comparison
Key Observations :
- Drug Development : The pyridin-4-yl derivative is explicitly linked to anticancer and antiviral applications, whereas the target compound’s utility is broader but less specialized .
- Safety : Both the target compound and its (S)-enantiomer share identical hazard profiles, emphasizing stringent handling protocols .
- Market Accessibility : The 3-chloro-pyridin-3-yl variant remains available through platforms like ECHEMI, highlighting its continued relevance despite structural similarities to discontinued compounds .
Physicochemical Properties
Table 3: Physical Properties
Key Observations :
- The (S)-enantiomer requires stringent storage conditions, suggesting higher sensitivity to environmental degradation compared to the target compound .
- Data gaps in boiling and melting points reflect broader challenges in characterizing pyridine derivatives, likely due to their complex stability profiles.
Biological Activity
2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride, often referred to by its chemical name or CAS number (2703746-01-2), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₁Cl₃N₂O₂
- Molecular Weight : 273.54 g/mol
- CAS Number : 2703746-01-2
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : The compound is believed to interact with neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that it may act as a modulator of excitatory neurotransmission, which is crucial for cognitive functions and synaptic plasticity.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Properties : There is evidence suggesting that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects :
A study published in a peer-reviewed journal demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. -
Antibacterial Efficacy :
In vitro tests conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics. -
Anti-inflammatory Mechanism :
A recent investigation into the anti-inflammatory properties of the compound revealed its ability to downregulate the expression of TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically begins with halogenated pyridine derivatives (e.g., 5-chloropyridine-2-carboxylic acid) as precursors. A nucleophilic substitution or coupling reaction introduces the amino acid backbone. For example, L-alanine derivatives can be functionalized via Boc protection, coupled with 5-chloropyridin-2-yl intermediates, and deprotected to yield the target compound. Hydrochloric acid treatment forms the dihydrochloride salt, enhancing solubility. Purity optimization involves recrystallization in polar solvents (e.g., ethanol/water mixtures) and validation via HPLC (≥98% purity) .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Methodology : Use spectroscopic techniques:
- NMR (1H/13C): Confirm the presence of the 5-chloropyridinyl group (δ ~8.3 ppm for aromatic protons) and the propanoic acid backbone (δ ~3.5–4.2 ppm for α-proton).
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amine N-H bends (~1600 cm⁻¹).
- TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C. Store at 2–8°C under inert atmosphere to prevent hygroscopic degradation .
Q. What solvents are compatible with this compound for in vitro assays?
- Methodology : The dihydrochloride salt form improves aqueous solubility (>50 mg/mL in water at 25°C). For non-polar systems, dimethyl sulfoxide (DMSO) or methanol are suitable. Avoid chloroform due to potential HCl displacement. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Advanced Research Questions
Q. How does the 5-chloropyridinyl moiety influence stereoselective enzyme interactions in biocatalytic studies?
- Methodology : The electron-withdrawing Cl group enhances electrophilicity, favoring interactions with catalytic residues (e.g., serine hydrolases or aminotransferases). Use molecular docking (e.g., AutoDock Vina) to model binding to enzyme active sites. Experimentally, compare reaction rates with non-chlorinated analogs (e.g., 2-aminopyridine derivatives) in batch-mode biotransformations. Monitor enantiomeric excess (ee) via chiral HPLC .
Q. What analytical strategies resolve contradictions in reported NMR data for this compound?
- Methodology : Discrepancies in δ values may arise from pH-dependent protonation states. Standardize sample preparation: dissolve in D₂O (pD ~2.5–3.0) to mimic dihydrochloride conditions. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks. Cross-validate with computational NMR tools (e.g., ACD/Labs) .
Q. How can researchers assess the compound’s role in modulating amino acid metabolism pathways?
- Methodology :
- Metabolic Tracing : Incubate with ¹³C-labeled glucose in cell cultures; track incorporation into downstream metabolites via LC-MS.
- Enzyme Inhibition Assays : Test against glutamine synthetase or alanine transaminase using spectrophotometric NADH/NAD+ coupling. IC₅₀ values <10 μM suggest high potency.
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., mTOR signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
